molecular formula C43H34O2 B12572610 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene CAS No. 606927-42-8

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene

Cat. No.: B12572610
CAS No.: 606927-42-8
M. Wt: 582.7 g/mol
InChI Key: JCLRHMHFUPWYDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 9-fluorenone with 4-ethenylphenylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents such as chloroform, dichloromethane, and toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorene derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s performance in optoelectronic applications .

Mechanism of Action

The mechanism by which 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene exerts its effects involves its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the device, improving overall efficiency. The molecular targets include the active layers of QD-LEDs and PeLEDs, where it enhances the injection and transport of holes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is unique due to its crosslinkable nature, which allows it to form stable films under thermal conditions. This property makes it particularly suitable for use in high-performance optoelectronic devices .

Properties

CAS No.

606927-42-8

Molecular Formula

C43H34O2

Molecular Weight

582.7 g/mol

IUPAC Name

9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]fluorene

InChI

InChI=1S/C43H34O2/c1-3-31-13-17-33(18-14-31)29-44-37-25-21-35(22-26-37)43(41-11-7-5-9-39(41)40-10-6-8-12-42(40)43)36-23-27-38(28-24-36)45-30-34-19-15-32(4-2)16-20-34/h3-28H,1-2,29-30H2

InChI Key

JCLRHMHFUPWYDF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7=CC=C(C=C7)C=C

Origin of Product

United States

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